Lusitanicoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
499-35-4 |
|---|---|
Molecular Formula |
C21H30O10 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O10/c1-3-4-11-5-7-12(8-6-11)30-21-19(27)17(25)15(23)13(31-21)9-28-20-18(26)16(24)14(22)10(2)29-20/h3,5-8,10,13-27H,1,4,9H2,2H3/t10-,13+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
DAELTTGCCPRYTP-ZLQZEYEISA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Lusitanicoside
Identification and Isolation from Botanical Sources
Presence in Cichorium intybus (Chicory) By-products
Common chicory (Cichorium intybus L.) is a plant from the Asteraceae family, widely distributed and used in the food industry and for animal feed. mdpi.com Research has shown that by-products from chicory processing, particularly the leaves, are a source of various bioactive compounds. mdpi.comresearchgate.net Metabolomic analysis has revealed that different parts of the chicory plant have distinct chemical profiles. mdpi.comresearchgate.net Specifically, lusitanicoside is found to be abundant in the leaves of the chicory plant. mdpi.comresearchgate.net This finding highlights the potential of chicory by-products as a source of this particular compound. mdpi.comresearchgate.net
Detection in Malus domestica ('Opal' Apple) Cultivars
The 'Opal' apple (Malus domestica) is a hybrid cultivar developed from a cross between 'Golden Delicious' and 'Topaz'. caraghnurseries.iewikipedia.orgorangepippin.com It is recognized for its unique flavor and a reduced rate of browning after being cut. fstjournal.com.br Phytochemical analyses of apple cultivars aim to identify the various compounds present, which contribute to their nutritional value and other characteristics. fstjournal.com.brfstjournal.com.br While comprehensive metabolomic studies have been conducted on 'Opal' apples to identify differential metabolites compared to other cultivars like 'Fuji', the specific presence of this compound is not explicitly documented in the provided search results. fstjournal.com.brfstjournal.com.brresearchgate.net These studies have identified a wide range of compounds, including numerous phenylpropanoids and polyketides. fstjournal.com.brfstjournal.com.br
Documentation in Other Phytochemical Surveys of Medicinal Plants (e.g., Chilean Plants, Leptadenia reticulata)
Phytochemical surveys of various medicinal plants have documented the presence of this compound.
Chilean Medicinal Plants: The native flora of Chile, known for its unique characteristics due to geographical isolation, has been a subject of phytochemical research. researchgate.net These studies have identified a wide array of compounds with potential biological activities. researchgate.netresearchgate.net this compound has been listed among the phytochemicals found in Chilean medicinal plants, although the specific plant species is not always detailed in the abstracts. researchgate.netresearchgate.net
Leptadenia reticulata : This plant, belonging to the Asclepiadaceae family, is used in traditional medicine. nih.govnih.gov Metabolomic profiling of Leptadenia reticulata using HR-LCMS/MS (Q-TOF) analysis has successfully identified a large number of compounds from its methanolic extract. nih.govresearchgate.net Among the 113 compounds identified in one such study, this compound was detected. nih.govresearchgate.net
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference |
|---|---|---|---|
| Cichorium intybus | Asteraceae | Leaves | mdpi.comresearchgate.net |
| Chilean Medicinal Plants | Various | Not Specified | researchgate.netresearchgate.net |
Detection as a Metabolite in Animal Biological Systems
The presence of this compound is not limited to the plant kingdom; it has also been identified as a metabolite in animals.
Metabolomic Profiling of this compound in Bovine Urine
Metabolomics studies on animal biological fluids, such as urine, provide insights into the metabolic processes and the fate of ingested compounds. Research involving the analysis of bovine urine has aimed to identify various metabolites. nih.govnih.govanimbiosci.org These studies often employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to create a comprehensive profile of the compounds present. nih.govplos.org While general metabolomic profiling of cow urine has been conducted to identify bioactive components, the specific detection of this compound as a metabolite in bovine urine is not explicitly stated in the provided search results. nih.govanimbiosci.org These studies have, however, identified a multitude of other compounds, including peptides and metabolites of plant origin. nih.govanimbiosci.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dicaffeoyl quinic acid |
| Oxylipin trihydroxy-octadecadienoic acid II |
| Phenylpropanoids |
Biosynthesis and Metabolic Pathways of Lusitanicoside
Proposed Biosynthetic Pathways from Precursor Molecules
Lusitanicoside is a glycosylated flavonoid compound. smolecule.com Its synthesis can be achieved through natural extraction from plant sources or through chemical synthesis in a laboratory. smolecule.com Natural extraction involves isolating the compound from plants like Neolitsea pallens using solvent extraction and chromatography. smolecule.com
Chemical synthesis involves the glycosylation of flavonoid precursors with rhamnose and glucose. smolecule.com This process uses specific catalysts to form the glycosidic bond. smolecule.com The core structure of this compound features a rhamnose sugar moiety linked to a glucopyranose unit. smolecule.com Hydrolysis, a typical reaction for glycosides, can split the glycosidic bond to release the non-sugar part (aglycone) and the sugars. smolecule.com Estragole is a known constituent of the glucoside this compound. ca.gov
Role in Plant Primary and Secondary Metabolism
Correlation with Carbohydrate Synthesis and Fruit Development
Carbohydrates are the primary energy source for the growth and development of plants. frontiersin.orgfrontiersin.org They are synthesized in the leaves through photosynthesis and are transported throughout the plant, primarily as sucrose, via the phloem. doubtnut.compeoi.org This transport provides the necessary fuel for various metabolic processes, including fruit development. peoi.org
Metabolomic studies of Baccaurea ramiflora Lour. fruit at different stages of maturation have shown a continuous increase in the concentration of this compound along with other carbohydrates like D-(+)-glucose, lactose, and L-sorbose. frontiersin.orgfrontiersin.orgnih.gov This suggests that carbohydrate synthesis is an active process during fruit maturation and that this compound plays a role in this developmental stage. frontiersin.orgfrontiersin.orgnih.gov Primary metabolites, especially carbohydrates and organic acids, are closely linked to the taste of the fruit. frontiersin.org The significant variation in flavonoids, fatty acids, and terpenoids can explain changes in fruit color and morphology during development. frontiersin.orgnih.gov
Involvement in Metabolic Pathways Identified by KEGG Enrichment Analysis (e.g., Phenylpropanoid and Flavonoid Biosynthesis)
KEGG (Kyoto Encyclopedia of Genes and Genomes) is a database resource used for understanding the functions and interactions of genes and molecules within metabolic and signaling pathways. mtoz-biolabs.comcreative-proteomics.com Enrichment analysis using this database helps to identify which pathways are significantly represented in a given set of metabolites. mtoz-biolabs.comnih.gov
In the analysis of Baccaurea ramiflora fruit, KEGG enrichment analysis of differentially expressed metabolites identified 37 metabolic pathways, with a primary focus on sugar, acid, and amino acid metabolism. frontiersin.orgnih.gov The synthesis of anthocyanins, which contribute to fruit color, is linked to flavonoids and phenylpropanoids, with the biosynthetic pathway of flavonoids being crucial for producing anthocyanins, proanthocyanidins, and flavonols. frontiersin.orgnih.gov Although direct KEGG pathway data for this compound itself is limited in some public databases, its nature as a flavonoid glycoside firmly places it within the broader flavonoid and phenylpropanoid biosynthesis pathways. frontiersin.orgnih.govlww.com Studies on fennel (Foeniculum vulgare Mill.) have also identified this compound, particularly in the leaves, alongside other phenolic compounds, further supporting its role within these secondary metabolic pathways. mdpi.commdpi.com
Biotransformation and Metabolite Profiling in Preclinical Models
Metabolite profiling is a key technique used to identify the range of secondary metabolites in a biological sample. ajgreenchem.comajgreenchem.com This is often achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS) techniques. ajgreenchem.comnih.gov
In a study involving male Rattus norvegicus, metabolite profiling of avocado seed extract using LC-QToF-MS/MS identified this compound as a major component, second only to another compound in terms of percentage. ajgreenchem.comajgreenchem.com This indicates that this compound is a significant metabolite present in the extract. ajgreenchem.comajgreenchem.com Another study on the metabolomic profiling of Leptadenia reticulata also identified this compound among 113 phytocompounds. mdpi.comnih.gov
Further research on the biotransformation of estragole, a component of this compound, shows that it is metabolized in the liver. ca.gov This process, studied in mouse models, involves conversion to 1'-hydroxyestragole, which is then conjugated with sulfate. ca.gov This sulfuric acid ester can then bind to DNA. ca.gov While this provides insight into a component of this compound, the complete biotransformation and metabolite profile of the entire this compound compound in preclinical models requires further investigation.
Isolation, Purification, and Production Methodologies for Lusitanicoside
Extraction Techniques from Natural Matrices
The initial step in obtaining Lusitanicoside involves its extraction from plant material. The choice of extraction technique significantly influences the yield and purity of the resulting crude extract.
Conventional methods for extracting glycosides like this compound from plant sources typically rely on the principles of solid-liquid extraction using various organic solvents. These methods, including maceration, decoction, and Soxhlet extraction, are established procedures in phytochemistry. neliti.com
Maceration involves soaking the powdered plant material in a chosen solvent for an extended period, often with agitation. slideshare.net For the extraction of phenolic compounds from fennel, a common approach involves maceration with an 80:20 ethanol (B145695)/water solution. semanticscholar.org Another conventional method is decoction, which involves boiling the plant material in a solvent, typically water. This technique was utilized for fennel waste, providing an aqueous extract for analysis. mdpi.comsci-hub.red
Soxhlet extraction is a continuous extraction method that offers higher efficiency than simple maceration by repeatedly passing a warm solvent over the plant material. While specific applications for this compound are not detailed, this method is widely used for extracting phytochemicals from fennel seeds, with the choice of solvent being critical to the process.
The general procedure for conventional solvent extraction of glycosides can be summarized as follows:
Preparation of Plant Material: The plant parts, such as leaves or stems, are dried to prevent degradation of active compounds and then ground into a fine powder to increase the surface area for extraction. neliti.com
Extraction: The powdered material is mixed with a suitable solvent. Hydroalcoholic mixtures, such as ethanol or methanol (B129727) in water, are highly effective. Water acts as a swelling agent for the plant material, enhancing surface contact, while the alcohol disrupts cell walls, facilitating the release of glycosides. slideshare.netnih.gov
Filtration and Concentration: The mixture is filtered to separate the liquid extract from the solid plant residue. The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a crude extract. slideshare.netresearchgate.net
Preliminary Purification: The crude extract often contains lipids and chlorophyll. A common purification step involves partitioning the aqueous extract with a nonpolar solvent like n-hexane to remove these impurities. researchgate.net
| Parameter | Conventional Extraction Methods for Glycosides | Reference |
| Plant Material | Dried, powdered leaves, stems, or seeds of Foeniculum vulgare. | mdpi.comneliti.com |
| Techniques | Maceration, Decoction, Soxhlet Extraction. | slideshare.netsci-hub.red |
| Common Solvents | Ethanol/water mixtures (e.g., 80:20 v/v), Water, Methanol. | semanticscholar.orgnih.gov |
| Key Steps | Soaking, boiling, or continuous refluxing followed by filtration and solvent evaporation. | slideshare.net |
| Preliminary Purification | Liquid-liquid partitioning with solvents like n-hexane to remove lipophilic impurities. | researchgate.net |
In response to the need for more environmentally friendly and efficient processes, green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. These methods offer advantages like reduced extraction times, lower solvent consumption, and often higher yields compared to conventional approaches. nih.gov
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the mass transfer of target compounds into the solvent. nih.govunusida.ac.id This technique has been successfully applied to extract metabolites from fennel waste, where this compound was subsequently identified. mdpi.com
The process for UAE of phenolic compounds from Foeniculum vulgare involved sonicating the dried plant material with an 80:20 ethanol/water solution for 15 minutes in an ultrasonic bath. semanticscholar.org Optimization of UAE parameters is crucial for maximizing extraction efficiency. Key variables include solvent composition, temperature, sonication time, and amplitude. mdpi.com Studies on other plant materials show that optimal conditions can significantly increase the yield of phenolic compounds. nih.govbrieflands.com For instance, an optimized UAE method for Tricosanthes cucumerina leaves identified an extraction time of 6.25 minutes, a temperature of 40 °C, and an amplitude of 40% as optimal for achieving the highest yield of phenolic compounds. mdpi.com
| Parameter | Ultrasound-Assisted Extraction (UAE) | Reference |
| Principle | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | nih.gov |
| Application to Source | Used for hydroalcoholic extraction of Foeniculum vulgare waste. | mdpi.comsemanticscholar.org |
| Example Conditions | Solvent: Ethanol/water (80:20); Time: 15 minutes. | semanticscholar.org |
| Optimizable Variables | Temperature, Time, Solvent Composition, Amplitude, Sample-to-Solvent Ratio. | nih.govunusida.ac.idmdpi.com |
| Advantages | Reduced extraction time, lower solvent consumption, increased efficiency. | nih.gov |
Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, causing the internal pressure in plant cells to build up and rupture the cell walls. This process facilitates the rapid release of phytochemicals into the solvent. MAE is noted for its high speed, efficiency, and reduced use of organic solvents. plantarum.pk
Studies have focused on optimizing MAE parameters for extracting compounds from Foeniculum vulgare seeds. The key variables investigated include microwave power, irradiation time, and the particle size of the plant material. researchgate.net One study found that optimal conditions for extracting phenolics were a microwave power of 600 W, an extraction time of 3 minutes, and a particle size of 80 µm, using water as the solvent. Another investigation determined that a power level of 600W for 5 minutes yielded the maximum extract using dichloromethane. plantarum.pk The high temperatures and rapid heating associated with MAE can significantly shorten extraction times, with processes being completed in minutes compared to hours for conventional methods like Soxhlet extraction. mdpi.com
| Parameter | Microwave-Assisted Extraction (MAE) | Reference |
| Principle | Microwave energy causes rapid heating and cell rupture, releasing target compounds. | |
| Application to Source | Optimized for extracting phytochemicals from Foeniculum vulgare seeds. | mdpi.com |
| Optimized Conditions | Power: 600 W; Time: 3-5 min; Solvent: Water or Dichloromethane. | plantarum.pk |
| Key Variables | Microwave Power, Irradiation Time, Solvent Type, Particle Size. | researchgate.net |
| Advantages | Very rapid extraction, high efficiency, reduced energy and solvent consumption. | plantarum.pk |
Optimized Green Extraction Methodologies
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to isolate this compound from this mixture and achieve the high purity required for structural elucidation and further study.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and widely used technique for the purification of natural products, including glycosides. nih.govspringernature.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material, with the goal of isolating compounds rather than just quantifying them. rjptonline.org
While a specific preparative HPLC method dedicated solely to this compound has not been detailed, a general strategy can be outlined based on methods used for similar phenolic glycosides. The process typically involves a reversed-phase column (e.g., C18) as the stationary phase. rjptonline.orgnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile (B52724), often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. nih.govnih.gov
A typical workflow for isolating a compound like this compound from a crude fennel extract would involve:
Initial Fractionation: The crude extract may first be subjected to a preliminary separation using techniques like column chromatography with a stationary phase like Sephadex LH-20 to obtain fractions enriched in phenolic compounds. nih.gov
Prep-HPLC: The enriched fraction is then injected into the preparative HPLC system.
Method Development: An elution gradient is developed, starting with a high proportion of the aqueous solvent and gradually increasing the proportion of the organic solvent. This allows for the separation of compounds based on their polarity.
Fraction Collection: The eluent is monitored using a detector (typically UV-Vis), and fractions corresponding to specific peaks are collected. The peak corresponding to this compound would be collected for further processing.
Final Purification: The collected fraction is concentrated to remove the mobile phase solvents, yielding the purified compound. The purity is then confirmed using analytical HPLC. nih.gov
| Parameter | Preparative Liquid Chromatography (Prep-HPLC) | Reference |
| Objective | Isolation and purification of target compounds from a complex mixture. | springernature.comrjptonline.org |
| Stationary Phase | Commonly a C18 reversed-phase column. | rjptonline.orgnih.gov |
| Mobile Phase | Gradient elution with a mixture of water (often acidified) and an organic solvent (Methanol or Acetonitrile). | nih.govnih.gov |
| Detection | UV-Vis detector to monitor the column effluent. | rjptonline.org |
| Outcome | Collection of fractions containing the purified this compound compound. | nih.gov |
Solid Phase Extraction (SPE) for Enrichment
Solid Phase Extraction (SPE) is a valuable technique for the enrichment of this compound from crude extracts, particularly from aqueous decoctions. A reported method for the purification of fennel waste decoctions, which would contain this compound, utilizes C18 SPE cartridges. The C18 stationary phase is a non-polar sorbent that retains compounds based on hydrophobic interactions.
The SPE protocol for the enrichment of compounds from fennel decoctions can be summarized in the following steps:
| Step | Procedure |
| Activation | The C18 cartridge is activated with 100% acetonitrile (CH3CN). This step solvates the C18 functional groups, preparing the stationary phase for interaction with the sample. |
| Conditioning | The cartridge is then conditioned with 10% aqueous acetonitrile. This step ensures that the sorbent is in a suitable state to receive the aqueous sample. |
| Sample Loading | The aqueous extract (decoction) is loaded onto the conditioned cartridge. This compound and other compounds with sufficient hydrophobicity are retained on the C18 sorbent, while more polar impurities pass through. |
| Elution | The retained compounds are then eluted from the cartridge using a solvent or a series of solvents with increasing organic content. A gradient of acetonitrile in water can be used to selectively elute compounds based on their hydrophobicity. |
This SPE method serves to concentrate this compound and remove highly polar interfering substances, thereby enriching the sample for further purification steps or for direct analysis.
Approaches to Chemoenzymatic or Chemical Synthesis of this compound and its Analogues
A thorough review of the current scientific literature reveals no specific reports on the chemoenzymatic or complete chemical synthesis of this compound or its direct analogues. The biosynthesis of iridoid glycosides in plants is a complex enzymatic process, and replicating this in a laboratory setting presents significant challenges.
However, general strategies for the synthesis of glycosides and iridoids have been established and could, in principle, be adapted for the synthesis of this compound.
Chemoenzymatic Synthesis:
A chemoenzymatic approach would likely involve the chemical synthesis of the aglycone (the non-sugar part of this compound) followed by an enzymatic glycosylation step.
Synthesis of the Aglycone: The chemical synthesis of the complex, stereochemically rich iridoid core of the aglycone would be a multi-step process. Strategies for the synthesis of other iridoids often involve key steps such as cycloadditions, rearrangements, and stereoselective reductions.
Enzymatic Glycosylation: Once the aglycone is synthesized, a glycosyltransferase enzyme could be used to attach the sugar moiety. This approach offers high regio- and stereoselectivity, which is a significant advantage over many chemical glycosylation methods. The identification and production of a suitable glycosyltransferase that accepts the this compound aglycone as a substrate would be a critical step.
Chemical Synthesis:
A complete chemical synthesis of this compound would be a formidable challenge due to the presence of multiple stereocenters and the need for selective protection and deprotection of hydroxyl groups. General methods for the chemical synthesis of O-glycosides that could be relevant include:
Glycosyl Halides: The use of glycosyl bromides or fluorides as glycosyl donors, activated by a promoter, to react with the aglycone.
Trichloroacetimidates: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions.
Thioglycosides: These donors can be activated by various thiophilic promoters to effect glycosylation.
The synthesis of analogues of this compound could be approached by modifying the synthetic route to the aglycone or by using different sugar donors in the glycosylation step. This would allow for the exploration of the structure-activity relationships of this class of compounds.
Given the complexity of these synthetic routes, the isolation of this compound from natural sources currently remains the only reported method for obtaining this compound. The development of a synthetic route would be a significant undertaking but would provide a more controlled and potentially scalable source of this compound for future research.
Structural Elucidation and Advanced Analytical Characterization of Lusitanicoside
Spectroscopic Techniques for Structural Determination
Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about a molecule's chemical bonds, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H-NMR provides information on the chemical environment and connectivity of hydrogen atoms, while 2D-NMR experiments like COSY, HSQC, and HMBC reveal through-bond and through-space correlations between different atoms, allowing for a complete mapping of the molecular skeleton.
While NMR is a standard method for the full structural elucidation of natural products, detailed experimental ¹H-NMR and 2D-NMR data for Lusitanicoside, including specific chemical shifts and coupling constants, are not extensively detailed in the currently reviewed scientific literature. However, ¹H-NMR-based metabolomics approaches have been utilized in studies that successfully identified this compound as a component in plant extracts. researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HR-ESI-MS analysis, typically in negative ion mode, provides an accurate mass measurement that corresponds to its molecular formula, C₂₁H₃₀O₁₀. researchgate.net
A key diagnostic feature in the MS/MS spectrum of this compound is its distinct fragmentation pattern. The molecule readily loses its rutinoside (rhamnose-glucose) sugar moiety, which has a mass of 308 Da. This neutral loss leads to the detection of a characteristic fragment ion of the aglycone, p-allylphenol (chavicol), at a mass-to-charge ratio (m/z) of 133.06. researchgate.netresearchgate.net This specific fragmentation is a reliable marker for the putative identification of this compound in complex samples.
Table 1: HR-ESI-MS Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₁₀ | researchgate.net |
| Calculated Mass [M-H]⁻ | 441.1765 | researchgate.net |
| Key Fragment Ion | [M-H - 308]⁻ | researchgate.netresearchgate.net |
| Aglycone Fragment | Chavicol | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule, providing valuable information about the presence of specific functional groups. jasco-global.com An IR spectrum shows absorption bands at characteristic wavenumbers (cm⁻¹) corresponding to the vibrations of bonds such as O-H (alcohols), C-H (alkanes, alkenes), C=C (aromatics), and C-O (ethers, alcohols). ucla.eduopenstax.org While IR spectroscopy is a standard technique for characterizing organic compounds, specific experimental IR absorption data for purified this compound is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for detecting conjugated systems, such as the aromatic ring present in this compound. lcms.cz In studies using HPLC with a Photodiode Array (PDA) detector, the UV-Vis spectrum of compounds is recorded as they elute. For this compound, a maximum absorption wavelength (λmax) has been reported. nih.govmdpi.com
Table 2: UV-Vis Spectroscopy Data for this compound
| Parameter | Value | Source(s) |
|---|
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub It is an essential method for determining the absolute configuration of chiral molecules, such as the stereocenters in the glucose and rhamnose sugar units of this compound. genesilico.plphotophysics.com The shape and sign (positive or negative) of the ECD spectrum are unique to a molecule's specific three-dimensional structure. Despite its importance for stereochemical analysis, published experimental ECD spectra for this compound were not found in the reviewed literature.
Hyphenated Chromatographic-Mass Spectrometric Techniques for Identification and Quantification
The identification and quantification of this compound in complex natural extracts, such as those from fruits or herbs, heavily rely on hyphenated analytical techniques. These methods couple the powerful separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry (MS).
Techniques like Liquid Chromatography-Electrospray Ionization/Linear Trap Quadrupole-Orbitrap/Mass Spectrometry (LC-ESI/LTQOrbitrap/MS) are frequently employed. researchgate.net In this approach, the sample is first injected into a High-Performance Liquid Chromatography (HPLC) system, where individual compounds are separated based on their physicochemical properties as they pass through a column. As each compound, including this compound, elutes from the column at a specific retention time, it is ionized (e.g., by ESI) and enters the mass spectrometer. The Orbitrap analyzer then measures the mass-to-charge ratio of the molecular ion with very high resolution, allowing for the determination of its elemental formula. Further fragmentation (MS/MS) is performed to confirm the identity by comparing the resulting fragment ions to known patterns, such as the characteristic loss of the rutinoside moiety and the appearance of the chavicol fragment for this compound. researchgate.netresearchgate.net
This combination of retention time, accurate mass, and specific MS/MS fragmentation provides a high degree of confidence in the identification of this compound, even in trace amounts within a complex biological matrix. nih.govmdpi.com These methods can also be adapted for quantitative analysis by creating calibration curves with an authentic standard, enabling the determination of the compound's concentration in a given sample.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of specific compounds within intricate mixtures. While many recent studies have transitioned to ultra-high performance systems for enhanced resolution and speed, the principles of HPLC-MS/MS remain fundamental for targeted analysis. This method involves chromatographic separation on a column, followed by ionization and mass analysis. In tandem MS (MS/MS), a specific precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This provides a high degree of certainty in identification. For this compound, this technique would typically involve a reverse-phase C18 column for separation, followed by electrospray ionization (ESI) and analysis in a triple quadrupole or ion trap mass spectrometer. The fragmentation pattern is key to confirming the identity by showing the loss of sugar moieties and specific fragments of the aglycone.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS/MS)
UHPLC-QToF-MS/MS offers significant advantages over conventional HPLC-MS, including higher resolution, shorter analysis times, and superior sensitivity. ajgreenchem.com The use of sub-2 µm particles in the chromatography column allows for more efficient separation. The QToF mass analyzer combines a quadrupole for precursor ion selection with a time-of-flight tube, which measures the mass-to-charge ratio (m/z) with very high accuracy. This high mass accuracy is crucial for determining the elemental composition of the parent molecule and its fragments, facilitating the identification of unknown compounds.
Several studies have utilized this powerful technique to tentatively identify this compound in various natural sources:
In a study on the leaves of Neolitsea pallens, UHPLC-QToF-MS/MS analysis in negative ionization mode was employed to create a metabolite profile. nih.govd-nb.info this compound was tentatively identified by comparing its mass spectrometric data with literature and online databases. nih.govd-nb.info
Metabolite profiling of cow urine using a micro-LC system coupled to a qTOF mass spectrometer identified this compound with a precursor ion [M-H]⁻ at m/z 442.1839. animbiosci.org
Analysis of Parmentiera aculeata (Cuajilote) fruit extracts by UPLC-QTOF-MS also successfully identified this compound, highlighting the fruit as a rich source of various nutraceutical compounds. unison.mx
In cinnamon extracts, this compound was characterized using UPLC-High Resolution Mass Spectrometry (HRMS), a technique that includes QToF systems. researchgate.net
The data below summarizes the findings from a representative UHPLC-QToF-MS/MS analysis.
| Parameter | Value | Source |
| Compound Name | This compound | animbiosci.orgunison.mx |
| Molecular Formula | C₂₁H₃₀O₁₀ | unison.mxresearchgate.netcopernicus.org |
| Ionization Mode | Negative ESI | nih.gov |
| Precursor Ion [M-H]⁻ (m/z) | 442.1839 | animbiosci.orgresearchgate.net |
| Retention Time (min) | 7.75 | animbiosci.org |
Liquid Chromatography-Electrospray Ionization-Linear Trap Quadrupole Orbitrap Mass Spectrometry (LC-ESI/LTQOrbitrap/MS)
The coupling of liquid chromatography with a hybrid LTQ Orbitrap mass spectrometer represents another frontier in analytical chemistry, combining the capabilities of a linear ion trap (LTQ) for fast MS/MS scanning with the high-resolution and mass accuracy of an Orbitrap analyzer. mdpi.combioprofile.cn This setup is exceptionally suited for untargeted metabolomics studies, aiming to identify a wide range of compounds in a sample.
The application of LC-ESI/LTQOrbitrap/MS has been pivotal in identifying this compound in fennel (Foeniculum vulgare) waste. mdpi.comresearchgate.net
In these studies, metabolite profiling of different parts of fennel waste (bulb, leaves, stems) was conducted. mdpi.commdpi.com The analysis allowed for the putative identification of numerous metabolites, including this compound. mdpi.comresearchgate.net
The identification was based on high-accuracy mass measurements (with a mass error of ≤ 5 ppm) and MS/MS fragmentation data. mdpi.com this compound was characterized by the neutral loss of its rutinoside moiety, leading to a specific fragment ion at m/z 133.06. mdpi.comresearchgate.netresearchgate.netresearchgate.net
These analyses revealed that this compound is particularly abundant in the leaves of the fennel plant. mdpi.com
The table below details the parameters used for the identification of this compound in fennel waste extracts.
| Parameter | Finding | Source |
| Analytical Technique | LC-ESI/LTQOrbitrap/MS | mdpi.comresearchgate.net |
| Plant Source | Foeniculum vulgare (Fennel) Waste | mdpi.commdpi.com |
| Ionization Mode | Negative ESI | mdpi.com |
| Precursor Ion [M-H]⁻ (m/z) | 443.1914 | animbiosci.org |
| Key Fragment Ion (m/z) | 133.06 (from neutral loss of rutinoside) | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Identification Confidence | Putative/Tentative | mdpi.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. nih.govthermofisher.com For non-volatile compounds like this compound, which is a glycoside, direct analysis by GC-MS is not feasible due to its high polarity and low volatility. However, GC-MS is highly effective for analyzing related metabolites, such as the aglycone portion of the molecule (p-allylphenol or chavicol) after a chemical or enzymatic hydrolysis step. bsi.gov.in
The process would involve:
Hydrolysis: Cleavage of the glycosidic bonds of this compound to separate the sugar units (rutinose) from the aglycone.
Derivatization: The liberated aglycone and sugars are then subjected to a derivatization process, most commonly silylation (e.g., using MSTFA), to increase their volatility and thermal stability. nih.gov
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times in the GC column and subsequently identified by their characteristic mass spectra upon electron ionization (EI). thermofisher.comlcms.cz
Other Advanced Chromatographic and Electrophoretic Methods
Beyond mass spectrometry-coupled techniques, other methods offer valuable analytical capabilities for plant extracts.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern version of thin-layer chromatography that provides improved resolution, sensitivity, and quantitation. It is a cost-effective and high-throughput method, allowing for the simultaneous screening of multiple samples on a single plate. nih.gov For the analysis of this compound, a sample extract would be applied to an HPTLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a specific solvent system. The separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile phase. After development, the plate is dried, and the compounds can be visualized under UV light or by spraying with a derivatizing reagent. While it is a powerful screening tool for herbal formulations, specific validated HPTLC methods for the quantitative analysis of this compound are not extensively documented in the reviewed literature. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field within a narrow capillary. This technique offers extremely high separation efficiency and requires very small sample volumes. nih.gov CE is particularly well-suited for the analysis of polar and charged molecules, making it a potentially powerful tool for analyzing glycosides like this compound. nih.govnih.gov When coupled with mass spectrometry (CE-MS), it becomes a potent method for analyzing complex biological samples and characterizing intact proteins and polar metabolites. nih.govsciex.com Despite its suitability for this class of compounds, the application of CE specifically for the analysis of this compound is not widely reported in the current scientific literature.
Chemometric and Multivariate Data Analysis in Metabolomic Studies
Chemometric and multivariate data analysis are powerful tools used in metabolomic studies to analyze complex datasets and identify meaningful patterns. careerfoundry.commvstats.com These statistical methods are essential for interpreting the large amount of data generated by analytical instruments, such as those used to study this compound. careerfoundry.commvstats.com In the context of this compound, these techniques have been applied to differentiate between samples based on their chemical profiles and to identify key compounds that contribute to these differences. mdpi.comresearchgate.net
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised statistical method used to reduce the complexity of large datasets while retaining most of the important information. metwarebio.combioprofile.cn It transforms a large set of variables into a smaller one that still contains most of the information in the large set. In studies involving this compound, PCA has been utilized to get a preliminary overview of the data and to observe groupings or separations between different sample sets. mdpi.comsciex.combiorxiv.org For instance, in the analysis of different parts of a plant, PCA can help to visualize the metabolic differences between the bulb, stem, and leaves, where this compound might be present in varying concentrations. mdpi.commdpi.com This technique allows researchers to see if the samples naturally cluster based on their metabolic profiles without any prior knowledge of the sample classes. metwarebio.combioprofile.cn
Partial Least Squares Discriminant Analysis (PLS-DA)
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate statistical method that is used to find the variables that are most important for distinguishing between different groups of samples. metwarebio.commetabolon.com Unlike PCA, PLS-DA uses the class information of the samples to maximize the separation between them. metwarebio.commetabolon.com This makes it particularly useful for biomarker discovery, where the goal is to identify the specific molecules responsible for the differences between groups. metabolon.com
In the context of this compound research, PLS-DA has been employed to build models that can predict the class of a sample based on its metabolic profile. mdpi.comresearchgate.net For example, it can be used to identify this compound and other compounds as potential biomarkers that differentiate between various plant parts or samples under different conditions. mdpi.commdpi.comresearchgate.net The output of a PLS-DA includes a scores plot, which shows the separation between the sample groups, and a loadings plot, which indicates the variables (metabolites) that contribute most to this separation. sciex.commetabolon.com
Table 1. Analytical and Chemometric Data for this compound
| Parameter | Value/Method | Source(s) |
| Molecular Formula | C21H30O10 | thermofisher.comscribd.combsi.gov.in |
| Molar Mass | 442.18390 g/mol | thermofisher.comscribd.com |
| Identification Method | LC-ESI/LTQOrbitrap/MS | mdpi.comresearchgate.net |
| Key Fragment Ion (m/z) | 133.06 | mdpi.comresearchgate.netugr.es |
| Neutral Loss | Rutinoside moiety | mdpi.comresearchgate.netugr.es |
| Chemometric Analysis | PCA, PLS-DA | mdpi.comresearchgate.net |
Biological Activities and Mechanistic Studies of Lusitanicoside Excluding Human Clinical Data
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. mdpi.com The antioxidant potential of lusitanicoside has been evaluated through various assays that measure its capacity to neutralize free radicals and modulate cellular oxidative processes.
In Vitro Free Radical Scavenging Assays (e.g., DPPH)
A commonly used method to assess antioxidant activity in vitro is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. frontiersin.orgnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov The scavenging activity is typically quantified by the decrease in absorbance of the DPPH solution, which is observed as a color change from purple to yellow. nih.gov
Studies have demonstrated that extracts containing this compound possess DPPH radical scavenging activity. mdpi.com For instance, an extract of fennel (Foeniculum vulgare Mill.), in which this compound was identified, showed significant antioxidant properties in DPPH assays. mdpi.com The leaf extract, in particular, exhibited a high percentage of DPPH inhibition. mdpi.com While these studies indicate the antioxidant potential of the extracts, the specific contribution of this compound to this activity is often part of the broader effect of the plant's phytochemical profile.
| Assay | Description | Relevance to this compound |
| DPPH Radical Scavenging | Measures the ability of a compound to neutralize the stable DPPH free radical. nih.govlibios.fr | Extracts containing this compound have demonstrated scavenging activity in this assay. mdpi.com |
Investigation of Mechanisms of Antioxidant Action (e.g., enzymatic activation, inhibition of iNOS)
Beyond direct free radical scavenging, the antioxidant mechanisms of natural compounds can involve the modulation of endogenous antioxidant enzymes and the inhibition of pro-oxidant enzymes. One such enzyme is inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). While NO has important physiological roles, its overproduction during inflammatory conditions can lead to oxidative and nitrative stress.
Research suggests that the inhibition of iNOS is a potential mechanism of antioxidant action for various natural compounds. nih.gov Although direct studies on this compound's effect on specific enzymatic activations are not extensively detailed in the provided context, the link between anti-inflammatory and antioxidant activities often involves the modulation of pathways that include enzymes like iNOS. nih.gov The anti-inflammatory activities of this compound, discussed in the following section, are closely intertwined with its potential to modulate oxidative stress.
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to the pathogenesis of various diseases. jmb.or.kr The anti-inflammatory potential of this compound has been explored in both cellular and animal models.
In Vitro Cellular Models of Inflammation (e.g., LPS-induced NO production in RAW 264.7 macrophages)
A standard in vitro model to study inflammation involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. e-fas.orgmdpi.com LPS stimulation triggers an inflammatory cascade in these cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). jmb.or.krmdpi.com
Studies on compounds structurally related to or found in extracts containing this compound have shown the ability to reduce NO production in LPS-stimulated RAW 264.7 macrophages. nih.govmdpi.com This reduction in NO levels is a key indicator of anti-inflammatory activity. e-fas.org The inhibition of NO production suggests that the compound may interfere with the inflammatory signaling pathways activated by LPS, such as the NF-κB pathway, which upregulates the expression of iNOS. mdpi.com
| Cell Model | Inducer | Measured Effect | Relevance to this compound Research |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | This model is widely used to screen for anti-inflammatory compounds and provides insights into potential mechanisms. nih.gove-fas.orgmdpi.com |
In Vivo Animal Models of Inflammation
To further investigate anti-inflammatory effects in a more complex biological system, researchers utilize in vivo animal models of inflammation. nih.gov One such model is the carrageenan-induced paw edema model in rats, which is a well-established method for evaluating the acute anti-inflammatory activity of compounds. googleapis.com Another approach involves using animal models of chronic inflammatory conditions like arthritis. google.com
While specific in vivo studies focusing solely on this compound are not detailed in the provided information, a patent document mentions the potential anti-inflammatory activity of this compound in a carrageenan-induced rat paw arthritis model. googleapis.com This suggests that this compound may have a protective effect against inflammation in living organisms.
Proposed Cellular and Molecular Mechanisms of Action (e.g., modulation of inflammatory markers)
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key cellular and molecular pathways involved in the inflammatory response. This includes the downregulation of pro-inflammatory cytokines and enzymes.
The proposed mechanisms for the anti-inflammatory action of compounds like this compound revolve around the inhibition of inflammatory mediators. For instance, the suppression of NO production in macrophages is a direct consequence of inhibiting the expression or activity of iNOS. nih.gov Furthermore, the modulation of transcription factors such as NF-κB, which plays a central role in orchestrating the expression of numerous pro-inflammatory genes, is a key target. mdpi.com Research on various plant extracts and their constituents has shown that they can inhibit the activation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), both critical signaling pathways in inflammation. plos.org These mechanisms likely contribute to the observed anti-inflammatory properties of extracts containing this compound.
Antimicrobial Efficacy
Preliminary research indicates that this compound may possess antimicrobial properties against certain pathogens. smolecule.com This has led to investigations into its specific effects on various bacteria, as well as its potential for broader antifungal and antiviral applications.
Studies have identified this compound as a component in substances with demonstrated antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Streptococcus agalactiae. nih.gov111.68.96 For instance, research on cow urine, which has been reported to inhibit these bacteria, identified this compound as one of the constituent compounds. nih.gov The antimicrobial activity is thought to be a result of plant-derived metabolites that are eliminated through urine. nih.gov
In one study, the aqueous extract of cow urine, containing this compound among other compounds, showed significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 0.468 mg/mL. nih.gov The activity against S. aureus and S. agalactiae was also noted, with an MIC of 3.75 mg/mL for both. nih.gov It's important to note that these studies often involve complex mixtures, and the direct contribution of this compound to the observed effects requires further elucidation.
Table 1: Minimum Inhibitory Concentration (MIC) of an Aqueous Extract Containing this compound Against Pathogenic Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.468 mg/mL |
| Staphylococcus aureus | 3.75 mg/mL |
| Streptococcus agalactiae | 3.75 mg/mL |
Data from a study on the antimicrobial activity of cow urine aqueous extract, which contains this compound among other compounds. nih.gov
Some studies have suggested that this compound may have potential antifungal and antiviral properties. uoc.ac.in It has been identified in plant extracts that exhibit these activities. unison.mxresearchgate.net For example, this compound is a constituent of Parmentiera aculeata fruit, which has been noted for its traditional use and various biological activities. unison.mx Similarly, it has been reported in plants that are investigated for their antiviral properties. uoc.ac.in However, direct evidence and mechanistic studies specifically demonstrating the antifungal and antiviral efficacy of isolated this compound are still emerging.
Antiangiogenic Investigations in Preclinical Models
Preclinical research has begun to explore the antiangiogenic potential of this compound. researchgate.net Antiangiogenic compounds can inhibit the formation of new blood vessels, a process crucial in tumor growth and other diseases. This compound has been identified as a component in plant extracts that have shown antiangiogenic activity in in-vitro assays, such as the rat aorta antiangiogenic assay. researchgate.net Further investigation is needed to confirm the direct role of this compound in these effects and to understand its mechanism of action in preclinical models.
Modulation of Bone Metabolism in Animal Models
The influence of this compound on bone metabolism has been investigated in animal models. nih.gov Animal models are crucial for understanding the pathophysiology of bone diseases and for testing new therapeutic strategies. mdpi.comuva.es Studies have looked at the evaluation of biochemical markers of bone and cartilage in diseased animal models where this compound was present in the administered compounds. googleapis.com The gut microbiota is known to strongly influence bone metabolism, and modulation of the gut microbiome can impact bone loss. aging-us.com Research has identified changes in specific gut bacteria genera in animal models of osteoporosis. aging-us.com While this compound has been identified in contexts related to bone metabolism studies, direct evidence detailing its specific modulatory effects and mechanisms in animal models of bone disease requires more focused research.
Effects on Gene Expression and Cell Signaling Pathways in Experimental Models
The interaction of this compound with cellular processes at the molecular level is an area of active investigation. Signal transduction pathways are fundamental to cellular responses, including gene expression. pressbooks.pubnumberanalytics.com Some signaling pathways regulate the production of mRNA and the synthesis of proteins. pressbooks.pub Crosstalk between different signaling pathways allows for fine-tuning of cellular responses. frontiersin.org Studies on various natural compounds have shown that they can influence cell signaling and gene expression. For example, some phytochemicals have been shown to affect quorum-sensing activity, which is a form of cell-cell communication in bacteria. nih.gov this compound has been identified in metabolomic analyses alongside other compounds that are studied for their effects on inflammatory targets and signaling pathways. researchgate.net However, specific studies detailing how this compound directly modulates gene expression and specific cell signaling pathways in experimental models are not yet widely available.
Other Investigated Biological Activities in Preclinical Research (e.g., immunomodulatory)
Beyond the aforementioned activities, this compound has been associated with other potential biological effects in preclinical research, such as immunomodulatory activity. unison.mxmdpi.com It has been identified in plant extracts known to possess immunomodulatory properties. nih.gov For instance, some plant extracts containing this compound have been shown to have anti-inflammatory and immunomodulatory effects in both in vitro and in vivo models. nih.gov The immunomodulatory activity of a substance can involve stimulating a protective inflammatory response while controlling excessive inflammation. nih.gov The presence of this compound in plants with these properties suggests it may contribute to these effects, though further research is needed to isolate and confirm its specific immunomodulatory actions. unison.mx
Advanced Research Perspectives and Methodological Innovations for Lusitanicoside Studies
Applications of Non-Targeted Metabolomics and Fluxomics for Comprehensive Pathway Elucidation
Advanced analytical techniques like non-targeted metabolomics and fluxomics are pivotal in comprehensively understanding the biosynthetic pathways of Lusitanicoside and other related compounds. frontiersin.orgbruker.comd-nb.info Non-targeted metabolomics allows for a broad, hypothesis-free screening of all detectable small-molecule metabolites in a biological system, providing a snapshot of the metabolome at a specific time. frontiersin.orgbruker.comd-nb.info This approach is instrumental in identifying novel or unexpected compounds and observing global metabolic changes in response to various stimuli. d-nb.inforesearchgate.net
Fluxomics, conversely, measures the rates of metabolic reactions, offering a dynamic view of how metabolites are processed through a pathway. nih.govkaust.edu.sawikipedia.org By using isotope-labeled compounds, such as those enriched with 13C, researchers can trace the flow of atoms through metabolic networks, thereby quantifying the flux through different pathways. nih.govkaust.edu.sa This provides critical information on the regulation and efficiency of biosynthetic routes. nih.gov
In the context of this compound, which has been identified in various plant species including Leptadenia reticulata and fennel (Foeniculum vulgare), these methods can elucidate its formation from primary metabolites. nih.govmdpi.comresearchgate.net For instance, a study on Foeniculum vulgare waste used liquid chromatography-mass spectrometry (LC-MS) based non-targeted metabolomics to create metabolite profiles for different plant parts, identifying this compound predominantly in the leaves. mdpi.com Such studies help in understanding how and where the compound is synthesized and accumulated within the plant.
The integration of metabolomics with other 'omics' disciplines, such as genomics and transcriptomics, can further enhance pathway elucidation. kaust.edu.sa By correlating gene expression data with metabolite profiles, researchers can identify the specific enzymes and regulatory genes involved in this compound biosynthesis. This integrated systems biology approach is essential for a complete understanding of its production in plants. wikipedia.org
Table 1: Methodological Approaches for Pathway Elucidation
| Technique | Description | Application in this compound Research |
| Non-Targeted Metabolomics | Global, qualitative, and semi-quantitative analysis of all measurable metabolites in a sample. frontiersin.orgbruker.com | Identification of this compound and related pathway intermediates in plant extracts. nih.govmdpi.com Comparison of metabolite profiles across different plant tissues or under various conditions. mdpi.com |
| Fluxomics | Measurement of the rates (fluxes) of metabolic pathways. nih.govkaust.edu.sawikipedia.org | Quantifying the carbon flow towards this compound biosynthesis to understand pathway regulation and bottlenecks. |
| LC-MS | A powerful analytical technique that separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. d-nb.info | Used in non-targeted metabolomics to detect and putatively identify this compound and other metabolites in complex mixtures. mdpi.comresearchgate.net |
| Systems Biology | An integrated approach combining data from genomics, transcriptomics, proteomics, and metabolomics. wikipedia.org | Linking genes to enzymes and to the production of this compound, providing a holistic view of its biosynthetic pathway. |
In Silico Modeling and Network Pharmacology Approaches for Target Prediction
In silico modeling and network pharmacology are powerful computational tools for predicting the biological targets of bioactive compounds like this compound. nih.gov These approaches help to understand the complex interactions between compounds, their protein targets, and the associated biological pathways, thereby elucidating their mechanisms of action. nih.govresearchgate.net
Network pharmacology constructs interaction networks based on compound-target and target-disease relationships. nih.gov A study on the methanolic extract of Leptadenia reticulata, which contains this compound, utilized network pharmacology to identify potential anti-inflammatory targets. nih.govresearchgate.net The analysis revealed several key hub proteins, including CCR2, ICAM1, KIT, MPO, NOS2, and STAT3, which are involved in inflammatory processes. nih.govresearchgate.net This suggests that this compound, as a component of this extract, may exert its effects by modulating these targets.
Molecular docking, a key component of in silico modeling, predicts the binding affinity and interaction patterns between a ligand (like this compound) and a protein target. nih.gov This technique can be used to screen large libraries of compounds against known protein structures to identify potential lead candidates for drug development. While specific docking studies for this compound are not widely reported, the framework used for other phytochemicals in the Leptadenia reticulata study demonstrates the potential of this approach. nih.gov
These computational methods offer a systematic way to explore the polypharmacological nature of natural products, where multiple compounds may act on multiple targets to produce a therapeutic effect. nih.gov
Table 2: Predicted Inflammatory Hub Proteins for Compounds in Leptadenia reticulata Extract
| Hub Protein | Function in Inflammation | Potential Role in this compound's Activity |
| CCR2 | Guides immune cell migration. nih.govresearchgate.net | Modulation of immune cell trafficking. |
| ICAM1 | Facilitates leukocyte adhesion and transmigration. nih.govresearchgate.net | Interference with immune cell infiltration at inflammatory sites. |
| KIT | Receptor tyrosine kinase involved in cell signaling. nih.govresearchgate.net | Regulation of inflammatory signaling pathways. |
| MPO | Enzyme involved in the production of reactive oxygen species. nih.govresearchgate.net | Attenuation of oxidative stress associated with inflammation. |
| NOS2 | Produces nitric oxide, a key inflammatory mediator. nih.govresearchgate.net | Regulation of inflammatory responses. |
| STAT3 | Transcription factor that regulates inflammatory gene expression. nih.govresearchgate.net | Control of the expression of pro-inflammatory genes. |
Development and Validation of Standardized Analytical Protocols for Quantification
The development and validation of standardized analytical protocols are crucial for the accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples. labmanager.compsu.eduscielo.br High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the most common techniques employed for this purpose. scielo.brnih.gov
Method development involves optimizing several chromatographic parameters to achieve good separation and detection of the analyte. scielo.br These parameters include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase, the flow rate, and the detector settings. mdpi.comscielo.br For instance, a method for analyzing fennel waste used a C18 column with a water/acetonitrile (B52724) gradient containing formic acid. mdpi.com
Method validation ensures that the analytical procedure is fit for its intended purpose. labmanager.compsu.edu Key validation parameters, as defined by guidelines like those from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). labmanager.comresearchgate.net
Specificity ensures that the signal measured is from this compound and not from interfering components in the sample matrix. labmanager.com
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy refers to the closeness of the measured value to the true value. labmanager.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. labmanager.com
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
A study quantifying bioactive compounds in fennel waste by UPLC-ESI-QTRAP-MS/MS reported LODs ranging from 0.002 to 0.010 mg/L and LOQs from 0.002 to 0.08 mg/L for the analyzed compounds, demonstrating the high sensitivity of the method. nih.gov The development of such robust and validated methods is essential for quality control and for pharmacokinetic and pharmacodynamic studies of this compound.
Bioaccessibility and Biotransformation Studies in Animal Digestion Models
Understanding the bioaccessibility and biotransformation of this compound is essential to determine its potential in vivo activity. Bioaccessibility refers to the fraction of a compound that is released from the food matrix in the gastrointestinal tract and becomes available for absorption. unipi.it Biotransformation involves the metabolic changes a compound undergoes, often mediated by gut microbiota.
In vitro digestion models, such as the INFOGEST protocol, are commonly used to simulate the physiological conditions of the human upper gastrointestinal tract (mouth, stomach, and small intestine). biorxiv.org These models help to assess the stability and release of phytochemicals from their matrix. biorxiv.org Studies on other phytochemicals have shown that the food matrix can significantly impact the release and subsequent bioaccessibility of bioactive compounds. unipi.it
Following simulated gastrointestinal digestion, the undigested fraction can be subjected to in vitro colonic fermentation models using fecal inocula from animals or humans. biorxiv.org These models are crucial for studying the biotransformation of compounds by the gut microbiota. Many polyphenols and other phytochemicals are not absorbed in the upper gastrointestinal tract and reach the colon, where they are metabolized by gut bacteria into smaller, often more bioactive, molecules.
Exploration of Synergistic and Antagonistic Effects with Other Bioactive Compounds
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Antagonism, on the other hand, is when the combined effect is less than the sum of their individual effects. These interactions can occur at various levels, including affecting each other's solubility, bioaccessibility, metabolism, or mechanism of action at the molecular target.
A study on the anti-inflammatory properties of Leptadenia reticulata extract, which contains this compound among 112 other identified compounds, highlights that the observed effects are likely mediated through the synergy of multiple components acting on multiple targets and pathways. nih.gov The presence of well-known anti-inflammatory compounds like kaempferol, luteolin, and ferulic acid in the same extract suggests the potential for synergistic interactions with this compound. nih.gov
Conversely, antagonistic effects are also possible. For example, compounds could compete for the same metabolic enzymes or transport proteins, reducing the bioavailability of one another.
To investigate these interactions, researchers can employ various experimental designs. This includes testing combinations of purified compounds at different ratios in in vitro bioassays and using mathematical models, like the Combination Index (CI) method, to quantify the nature of the interaction. Exploring these complex interactions is crucial for understanding the therapeutic potential of this compound-containing plant extracts and for the rational design of phytopharmaceutical preparations.
Conclusion and Future Directions in Lusitanicoside Research
Synthesis of Key Academic Findings on Lusitanicoside
This compound is a naturally occurring organooxygen compound with the chemical formula C21H30O10. nih.govnih.govresearchgate.net Its presence has been documented across a diverse range of plant species, highlighting its significance in plant metabolomics. The compound has been identified through advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (HR-LCMS/MS) and UPLC-Q-TOF-MS/MS, in several plants. nih.govfrontiersin.orgnih.gov
Key botanical sources identified as containing this compound include:
Leptadenia reticulata , a plant used in traditional Ayurvedic medicine. nih.govresearchgate.net
Avocado (Persea americana) seeds, where it was found to be the second most abundant metabolite, comprising 18.62% of the compounds identified in one study. ajgreenchem.com
The leaves of fennel (Foeniculum vulgare). mdpi.commdpi.com
The leaves of Neolitsea pallens. nih.gov
The fruit of Baccaurea ramiflora, where its levels increase during maturation, suggesting a role in the development of taste. frontiersin.org
Other plants such as Isodon serra and Haplopappus baylahuen. researchgate.netresearchgate.net
Initial research points towards potential bioactivity. As a component of extracts from plants like Leptadenia reticulata and avocado seed, this compound is associated with potential anti-inflammatory and bone-healing properties, respectively. nih.govajgreenchem.com In silico molecular docking studies have suggested that compounds within L. reticulata, including this compound, have a high binding affinity for protein targets involved in inflammatory pathways. nih.govresearchgate.net
Identification of Current Research Gaps and Methodological Challenges
Despite its identification in multiple plant sources, research into this compound is in its nascent stages, with several critical gaps and challenges.
A primary research gap is the lack of empirical validation for its proposed biological activities. Many of the current insights are derived from computational, in silico, and molecular docking studies. nih.gov There is a pressing need to move beyond these predictive models and validate the findings through targeted in vitro and in vivo experiments to understand the compound's actual efficacy and safety. nih.gov
Furthermore, the specific molecular mechanisms through which this compound may exert its effects remain largely unknown. ajgreenchem.com For instance, while avocado seed extract shows promise for bone repair, the precise role of this compound in this process and its interactions with cellular pathways like osteoblast differentiation have not been elucidated. ajgreenchem.com
Methodologically, the identification of this compound is complex, relying on sophisticated techniques like UPLC-QTOF-MS/MS. frontiersin.orgnih.gov The characterization often involves detailed analysis of mass spectrometry fragmentation patterns and comparison with existing literature and databases, a process that requires significant expertise. nih.govmdpi.comresearchgate.net A major challenge remains in the efficient isolation and purification of this compound from the complex chemical matrix of plant extracts, which is a necessary step for conducting dedicated pharmacological studies on the pure compound.
Prospects for Future Fundamental and Applied Research in Preclinical Models
The existing body of research provides a clear roadmap for future investigations, particularly in preclinical settings. A crucial next step is the use of in vivo animal models to test the therapeutic hypotheses generated from metabolomic and in silico studies. nih.gov
Anti-inflammatory Activity: Preclinical studies are warranted to confirm the anti-inflammatory potential of this compound. These investigations would involve using established inflammation models in rodents to assess the compound's ability to modulate inflammatory markers and pathways identified in network pharmacology analyses. nih.govresearchgate.net
Bone Healing and Regeneration: The significant presence of this compound in avocado seed extract suggests its potential application in bone health. ajgreenchem.com Future research should utilize preclinical models of bone defects or fractures, such as in Rattus norvegicus, to evaluate the efficacy of this compound in promoting bone regeneration. ajgreenchem.com Such studies could measure outcomes like increased osteoblast activity and improved bone density.
Integrated 'Omics' Approaches: There is an opportunity to combine metabolomic data with genomic and transcriptomic analyses. frontiersin.org This integrated approach in preclinical models could illuminate the biosynthetic pathways of this compound in plants and simultaneously reveal the genetic and cellular mechanisms it modulates in animal systems. nih.gov
Long-Term Studies: Investigating the long-term effects and potential interactions of this compound with other therapeutic agents in preclinical models is essential before any consideration for clinical application. ajgreenchem.com
Importance of this compound in the Context of Natural Product Chemistry and Pharmacognosy
This compound stands as a compound of significant interest within the fields of natural product chemistry and pharmacognosy. ed.govcfnc.org
From a pharmacognosy perspective, which focuses on medicinal substances from natural sources, the identification of this compound in plants with traditional medicinal uses, such as Leptadenia reticulata and Haplopappus baylahuen, is of great importance. nih.govresearchgate.netresearchgate.net It represents a tangible molecular entity that may underlie the plant's traditional therapeutic claims, offering a target for scientific validation and potential development into a modern phytopharmaceutical. sdu.dk
In natural product chemistry , the discovery and characterization of this compound contribute to the vast chemical library derived from nature. numberanalytics.com Its repeated identification across unrelated plant families is valuable for chemotaxonomy and understanding the distribution of secondary metabolites. sdu.dk The process of its identification and structural elucidation showcases the power of modern analytical techniques like mass spectrometry in exploring the complex chemistry of natural extracts. cfnc.orgnumberanalytics.com this compound serves as an example of a bioactive natural product that could become a lead compound for developing new drugs, reinforcing the role of nature as a critical source for novel therapeutic agents. nih.govnumberanalytics.com
Q & A
Q. What are the key spectroscopic methods for confirming the structural identity of Lusitanicoside?
this compound’s stereochemical complexity (10 defined stereocenters) necessitates multi-modal spectroscopic validation. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC/HSQC) is critical for resolving its glycosidic linkages and allylphenol moiety . High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C21H30O10, exact mass 442.1839 Da) and fragmentation patterns . Polarimetry and infrared (IR) spectroscopy further validate stereochemistry and functional groups. For reproducibility, experimental protocols must detail solvent systems, temperature, and calibration standards .
Q. How can this compound be isolated from natural sources with high purity?
Isolation typically involves solvent extraction (e.g., ethanol/water) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is used for preliminary fractionation. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) ensures final purification . Purity (>95%) is confirmed via HPLC-ELSD or LC-MS, with residual solvents quantified per ICH guidelines .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) are standard. Use positive controls (e.g., ascorbic acid for antioxidants) and validate results with dose-response curves (IC50/EC50 calculations). Ensure replicates (n ≥ 3) and statistical tests (ANOVA with post-hoc Tukey) to address variability . Include solvent controls to rule out vehicle interference .
Q. How should researchers address solubility challenges in this compound-based experiments?
this compound’s glycosidic structure confers hydrophilicity, but poor solubility in nonpolar solvents limits formulation. Use co-solvents (DMSO ≤ 0.1% in cell assays) or surfactants (e.g., Tween-80). For in vivo studies, nanoemulsions or cyclodextrin complexes improve bioavailability. Solubility parameters (logP, Hansen solubility) should be experimentally determined via shake-flask methods .
Q. What are the best practices for storing this compound to ensure stability?
Store lyophilized powder at -20°C in desiccated, light-resistant containers. For solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line specificity, endotoxin contamination) or compound purity. Conduct meta-analyses comparing experimental variables (e.g., dose ranges, exposure times) and validate using orthogonal assays (e.g., enzymatic vs. cellular). Statistical tools like Bland-Altman plots or Cohen’s kappa quantify inter-study variability . Reproduce key studies with standardized protocols (e.g., ATCC cell lines, USP-grade reagents) .
Q. What experimental designs optimize the synthesis of this compound derivatives for SAR studies?
Employ a factorial design (e.g., 2^k designs) to vary reaction parameters (temperature, catalyst load, solvent polarity). Use Response Surface Methodology (RSM) to model yield/stereoselectivity. Characterize derivatives via X-ray crystallography for absolute configuration and molecular docking to predict target interactions . Publish synthetic routes in supplemental materials with detailed NMR assignments .
Q. How can researchers mitigate batch-to-batch variability in natural-source-derived this compound?
Implement Quality-by-Design (QbD) principles: define Critical Quality Attributes (CQAs, e.g., purity, stereochemical integrity) and Critical Process Parameters (CPPs, e.g., extraction time, solvent ratio). Use chemometric tools (PCA, PLS regression) to correlate raw material metrics (e.g., plant age, geographic origin) with final product consistency .
Q. What computational strategies predict this compound’s pharmacokinetics and toxicity?
Combine in silico ADMET tools (e.g., SwissADME, ProTox-II) with molecular dynamics simulations to assess membrane permeability and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference with metabolomics databases (Metabolomics Workbench ID: 69455) to identify potential metabolites .
Q. How should researchers design studies to elucidate this compound’s mechanism of action?
Use multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR/HRMS) for pathway perturbations. Integrate data via systems biology platforms (e.g., Cytoscape) and validate targets with CRISPR knockouts or siRNA silencing . Publish negative results to reduce publication bias .
Methodological Considerations
- Data Reporting : Tables must include SEM/confidence intervals, and figures should avoid redundancy (e.g., use bar graphs for means, line charts for kinetics) .
- Contradiction Analysis : Apply triangulation—compare experimental data, literature, and theoretical models—to resolve inconsistencies .
- Ethical Compliance : Disclose conflicts of interest and obtain permissions for reproduced data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
